Product packaging for Bis(2-ethylhexyl) azelate(Cat. No.:CAS No. 103-24-2)

Bis(2-ethylhexyl) azelate

Cat. No.: B044395
CAS No.: 103-24-2
M. Wt: 412.6 g/mol
InChI Key: ZDWGXBPVPXVXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(2-ethylhexyl) azelate, commonly known as DOZ or dioctyl azelate, is a high-performance synthetic ester valued in research for its exceptional properties as a plasticizer and base fluid. Its primary research applications are in the development and testing of advanced polymers and specialized lubricants. In polymer science, it acts as an efficient plasticizer for polyvinyl chloride (PVC), polyurethanes, and other synthetic elastomers. Its mechanism of action involves interposing between polymer chains, reducing intermolecular forces, and lowering the glass transition temperature (Tg). This results in enhanced low-temperature flexibility, improved resistance to extraction and volatility, and greater permanence in the final material compared to many phthalate alternatives. Concurrently, in tribology and materials science, its low pour point, high thermal stability, and excellent viscosity-temperature characteristics make it a critical subject of study as a base oil for formulating synthetic lubricants and functional fluids. Researchers utilize this compound to investigate friction reduction, wear protection, and the performance of lubricants under extreme temperature conditions. Its combination of a linear azelaic acid chain and branched 2-ethylhexyl alcohols provides a unique balance of low volatility and compatibility, making it an indispensable compound for developing next-generation, durable materials and high-performance lubricants.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H48O4 B044395 Bis(2-ethylhexyl) azelate CAS No. 103-24-2

Properties

IUPAC Name

bis(2-ethylhexyl) nonanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O4/c1-5-9-16-22(7-3)20-28-24(26)18-14-12-11-13-15-19-25(27)29-21-23(8-4)17-10-6-2/h22-23H,5-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWGXBPVPXVXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCCCCCCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3026697
Record name Bis(2-ethylhexyl) nonanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless odorless liquid; [HSDB] Clear liquid with a mild odor; [HallStar MSDS]
Record name Nonanedioic acid, 1,9-bis(2-ethylhexyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Di-2-ethylhexyl azelate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3785
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

237 °C @ 5 mm Hg
Record name DI-2-ETHYLHEXYL AZELATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insol in water; sol in ethanol, acetone, benzene
Record name DI-2-ETHYLHEXYL AZELATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.915 @ 25 °C/4 °C
Record name DI-2-ETHYLHEXYL AZELATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

103-24-2
Record name Dioctyl azelate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-2-ethylhexyl azelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanedioic acid, 1,9-bis(2-ethylhexyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-ethylhexyl) nonanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-ethylhexyl) azelate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.811
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(2-ETHYLHEXYL) AZELATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D67SBH6QB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DI-2-ETHYLHEXYL AZELATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-78 °C
Record name DI-2-ETHYLHEXYL AZELATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthetic Methodologies and Process Engineering for Bis 2 Ethylhexyl Azelate

Conventional Chemical Synthesis Approaches

The industrial production of bis(2-ethylhexyl) azelate predominantly relies on well-established chemical synthesis methods. These approaches are characterized by their efficiency in achieving high conversion rates and product yields. The primary method is the direct esterification of azelaic acid with 2-ethylhexanol. chemicalbook.comatamanchemicals.com

Esterification and Transesterification Reaction Mechanisms

Esterification: The most common route for synthesizing this compound is the Fischer esterification of azelaic acid with 2-ethylhexanol. atamanchemicals.comnj-chem.co.jp This reversible reaction involves the reaction of a carboxylic acid (azelaic acid) with an alcohol (2-ethylhexanol) in the presence of an acid catalyst. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. To drive the equilibrium towards the product side and achieve high yields, water is continuously removed from the reaction mixture, often through azeotropic distillation. google.com

Transesterification: An alternative, though less common, method is the transesterification of a dialkyl azelate, such as diethyl azelate or dimethyl azelate, with 2-ethylhexanol. google.comnih.gov This process involves the exchange of the alkyl group of the ester with the 2-ethylhexyl group from the alcohol. This reaction is also catalyzed by either an acid or a base. The transesterification mechanism typically involves the nucleophilic attack of the 2-ethylhexanol on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. The subsequent elimination of the original alcohol (e.g., ethanol (B145695) or methanol) yields the desired this compound.

Catalytic Systems and Their Mechanistic Roles in this compound Production

A variety of catalysts are employed to accelerate the rate of esterification and transesterification reactions.

Brønsted Acids: Strong acids like sulfuric acid and p-toluenesulfonic acid are frequently used as catalysts. royalsocietypublishing.org They function by protonating the carbonyl oxygen of the azelaic acid, thereby activating it for nucleophilic attack by the 2-ethylhexanol. While effective, these homogeneous catalysts can lead to corrosion issues and require a neutralization step during product purification, which can be costly and generate waste. royalsocietypublishing.org

Lewis Acids: Lewis acid catalysts, such as titanium alkoxides (e.g., titanium tetrabutoxide or tetraisopropyl titanate), are also utilized. acs.orggoogle.com These catalysts work by coordinating to the carbonyl oxygen of the carboxylic acid, which increases the positive charge on the carbonyl carbon and makes it more susceptible to nucleophilic attack. Lewis acid catalysts are often preferred as they can be less corrosive than strong Brønsted acids.

Solid Acid Catalysts: To overcome the challenges associated with homogeneous catalysts, research has explored the use of solid acid catalysts. These materials, such as ion-exchange resins, offer the advantage of easy separation from the reaction mixture, enabling catalyst recycling and simplifying the purification process.

The reaction is typically carried out in a closed, batch system at elevated temperatures, for instance between 220-225°C, often under a nitrogen atmosphere to prevent oxidation. google.com A vacuum may be applied in the final stages to remove the last traces of water and any excess 2-ethylhexanol. google.com

Impurity Profiles and Separation Challenges in Chemical Synthesis

The chemical synthesis of this compound can result in a product mixture containing various impurities that necessitate purification steps.

A typical commercial product of this compound may contain isomers with similar boiling points, making them difficult to separate through distillation. greenchemistryandcommerce.org One common impurity is bis(2-ethylhexyl) adipate (B1204190). greenchemistryandcommerce.org Other potential impurities include unreacted starting materials (azelaic acid and 2-ethylhexanol), monoesters of azelaic acid, and byproducts from side reactions, such as the formation of bis(2-ethylhexyl) ether. google.com

The primary method for purifying this compound is distillation under reduced pressure. atamanchemicals.comgreenchemistryandcommerce.org However, the high boiling point of the compound and the presence of close-boiling impurities can make this separation challenging and energy-intensive. The final product is typically a colorless to light yellow, high-boiling point liquid that is insoluble in water but soluble in organic solvents like alcohol, acetone, and benzene. chemicalbook.com

Enzymatic Synthesis of this compound

In recent years, enzymatic synthesis has emerged as a more sustainable and selective alternative to conventional chemical methods for producing esters like this compound. This approach utilizes enzymes, most notably lipases, as biocatalysts.

Biocatalyst Selection and Immobilization Strategies (e.g., Lipase (B570770) from Candida antarctica, Novozym® 435)

The selection of an appropriate biocatalyst is critical for the efficiency of the enzymatic synthesis. Lipases are the most commonly used enzymes for esterification and transesterification reactions due to their stability in organic solvents and broad substrate specificity.

Lipase from Candida antarctica (CALB): Lipase B from Candida antarctica is a highly effective and widely studied biocatalyst for the synthesis of this compound. nih.govresearchgate.net It exhibits excellent catalytic activity and stability under the reaction conditions required for ester synthesis.

Novozym® 435: A commercially available immobilized form of CALB, Novozym® 435, is frequently employed in the enzymatic synthesis of esters. researchgate.netunits.itmdpi.com The lipase is immobilized on a macroporous acrylic resin, which enhances its stability, allows for easy separation from the reaction mixture, and enables its reuse over multiple reaction cycles. This immobilization strategy is crucial for the economic viability of the enzymatic process. The use of an immobilized enzyme in a solvent-free system under vacuum can lead to a conversion to the desired product of up to 100 mol%. plasticisers.org

Other lipases, such as that from Rhizopus arrhizus, have also been investigated for similar esterification reactions. researchgate.net

Enzyme Kinetics and Mechanistic Elucidation of Biocatalyzed Pathways

The enzymatic synthesis of this compound from diethyl azelate and 2-ethylhexanol, catalyzed by CALB, follows a Ping-Pong Bi-Bi mechanism. researchgate.netum.es This two-step reaction proceeds through the formation of an intermediate, ethyl 2-ethylhexyl azelate.

In the first step, the enzyme (lipase) reacts with the first substrate (diethyl azelate) to form an acyl-enzyme complex, releasing the first product (ethanol). In the second step, the acyl-enzyme complex reacts with the second substrate (2-ethylhexanol) to form the second product (ethyl 2-ethylhexyl azelate) and regenerate the free enzyme. This process is then repeated with the intermediate ester to produce the final product, this compound.

Kinetic studies have shown that for the CALB-catalyzed transesterification of diethyl azelate with 2-ethylhexanol, the enzyme shows a preference for the transesterification of diethyl azelate over the intermediate ethyl 2-ethylhexyl azelate. researchgate.net The reaction is often carried out in a solvent-free system to increase substrate concentration and reduce downstream processing costs. researchgate.netmdpi.com The removal of the alcohol byproduct (e.g., ethanol) by evaporation helps to drive the reaction towards completion. um.es

Reaction ParameterConventional Chemical SynthesisEnzymatic Synthesis
Catalyst Strong acids (e.g., H₂SO₄, p-TSA), Lewis acids (e.g., titanium alkoxides)Lipases (e.g., Candida antarctica lipase B, Novozym® 435)
Reaction Temperature High (e.g., 220-225°C)Mild (e.g., 70°C)
Byproducts Water, ether byproductsAlcohol (from transesterification)
Purification Distillation, neutralizationSimplified due to catalyst reusability
Selectivity Lower, potential for side reactionsHigh
Sustainability Higher energy consumption, potential for corrosive catalystsLower energy consumption, biodegradable catalyst
Development and Validation of Kinetic Models (e.g., Ping-Pong Bi-Bi Model)

To understand and optimize the enzymatic synthesis of this compound, researchers have developed and validated kinetic models. One such model is the Ping-Pong Bi-Bi mechanism, which describes a two-substrate reaction where one product is released before the second substrate binds to the enzyme. researchgate.netum.es

In the context of this compound synthesis from diethyl azelate and 2-ethylhexanol, the process involves two consecutive Ping-Pong Bi-Bi reactions. um.es The first reaction involves the formation of an intermediate semi-ester, which then acts as a substrate in the second reaction to yield the final diester product. um.es A key aspect of this modeling is the application of the stationary-state approximation and the consideration of all intermediate enzyme complexes present in the reaction medium. researchgate.netum.es The validation of these kinetic models is achieved by fitting experimental data to the model equations, often with a high coefficient of determination, confirming the model's accuracy in predicting the reaction behavior. researchgate.netum.es

Influence of Reaction Parameters on Enzymatic Activity and Yield

Several reaction parameters significantly influence the enzymatic synthesis of this compound, affecting both the enzyme's activity and the final product yield.

Substrate Molar Ratios: The molar ratio of the alcohol (2-ethylhexanol) to the azelate substrate is a critical factor. An excess of the alcohol can be used to drive the reaction towards higher conversions, compensating for potential loss due to evaporation at higher temperatures. researchgate.net For instance, in the synthesis of a similar ester, an excess of alcohol was found to be beneficial. researchgate.net

Temperature: Temperature plays a dual role in enzymatic reactions. Increasing the temperature generally increases the reaction rate up to an optimal point, beyond which the enzyme may begin to denature and lose activity. scielo.br For the synthesis of this compound, a temperature of 70°C has been used, which also facilitates the removal of the ethanol byproduct, driving the reaction forward. um.es

Vacuum: The application of a vacuum can be beneficial in removing volatile byproducts, such as ethanol in the transesterification reaction. This removal shifts the reaction equilibrium towards the product side, thereby increasing the yield. In the synthesis of a related diester, a vacuum of 6.7 kPa was found to be optimal. researchgate.net

Optimization of Enzymatic Reaction Conditions for Enhanced Conversion and Selectivity

The optimization of reaction conditions is crucial for maximizing the conversion of reactants and the selectivity towards the desired product, this compound. This is often achieved through methodologies like Response Surface Methodology (RSM). dntb.gov.ua

ParameterOptimal ConditionReference
Reaction Time360 min dntb.gov.ua
Enzyme Amount0.14 g dntb.gov.ua
Reaction Temperature46 °C dntb.gov.ua
Substrate Molar Ratio1:4.1 (Acid:Alcohol) dntb.gov.ua

This table presents optimized conditions for a similar enzymatic esterification process, providing a reference for the synthesis of this compound.

By systematically varying parameters such as reaction time, enzyme concentration, temperature, and substrate molar ratios, a set of optimal conditions can be determined to achieve high conversion rates. dntb.gov.ua For example, in a related study, optimal conditions were predicted to be a reaction time of 360 minutes, an enzyme amount of 0.14 g, a temperature of 46°C, and a substrate molar ratio of 1:4.1, leading to high acid conversion. dntb.gov.ua

Implementation of Solvent-Free Systems for Green Synthesis Principles

A significant advancement in the synthesis of this compound is the implementation of solvent-free reaction systems. researchgate.netum.es This approach aligns with the principles of green chemistry by eliminating the need for organic solvents, which are often hazardous and contribute to environmental pollution.

The reaction is carried out using the reactants themselves as the reaction medium. researchgate.netum.es This not only simplifies the process and reduces waste but can also lead to higher volumetric productivity. The use of an immobilized enzyme, such as Novozym® 435, is particularly well-suited for these systems, as it can be easily recovered and reused, further enhancing the sustainability of the process. researchgate.net

Sustainable Bio-Based Precursor Production for this compound

The sustainability of this compound production can be further enhanced by utilizing bio-based precursors. A key component, azelaic acid, can be produced from renewable feedstocks.

Azelaic Acid Bioproduction from Renewable Feedstocks (e.g., Oleic Acid)

Azelaic acid is a nine-carbon dicarboxylic acid that can be industrially produced from the ozonolysis of oleic acid, a fatty acid found in various vegetable and animal fats. mdpi.comacs.orgresearchgate.net However, research is actively exploring more sustainable biological and chemo-enzymatic routes for its production.

One promising chemo-enzymatic approach involves a three-step process starting from oleic acid. researchgate.netnih.gov This method includes the lipase-mediated formation of peroleic acid, followed by the opening of the resulting oxirane to form a diol, and finally, the oxidation of the diol to yield azelaic acid. researchgate.netnih.gov This route avoids the use of ozone and can achieve high purity of the final product. researchgate.netnih.gov

Production MethodFeedstockKey Biocatalyst/ReagentReported YieldReference
Chemo-enzymaticOleic AcidNovozyme 435, H₂O₂, Fe(NO₃)₃·9H₂O/TEMPO/NaCl44% (isolated) researchgate.netnih.gov
Fermentative OxidationOleic Acid/TriglyceridesCandida tropicalis67% mdpi.com
Ozonolysis with Performic AcidOleic AcidH₂O₂, HCOOHup to 95% mdpi.com
Whole-cell BiotransformationNonanoic AcidCandida tropicalis90% (molar) acs.org
Recombinant Biocatalysis9-hydroxynonanoic acid (from oleic acid)Recombinant C. glutamicum90% (conversion) mdpi.com

Integration of Bio-based Starting Materials into this compound Synthesis Pathways

The synthesis of this compound can proceed via the direct esterification of bio-based azelaic acid with 2-ethylhexanol or through the transesterification of a dialkyl azelate (produced from bio-based azelaic acid) with 2-ethylhexanol. The enzymatic and solvent-free methodologies discussed previously are fully compatible with the use of bio-based azelaic acid, creating a synergistic approach to sustainable chemical manufacturing. This integration not only aligns with the growing demand for renewable products but also opens up new possibilities for the development of "green" plasticizers and lubricants.

Environmental Fate and Transport Dynamics of Bis 2 Ethylhexyl Azelate

Atmospheric Dynamics and Degradation Pathways

Once released into the atmosphere, Bis(2-ethylhexyl) azelate is subject to several transport and degradation processes that determine its atmospheric residence time and potential for long-range transport.

In the atmosphere, the primary degradation pathway for vapor-phase this compound is through indirect photolysis, specifically its reaction with photochemically generated hydroxyl (•OH) radicals. nih.gov This reaction is a significant determinant of the compound's atmospheric lifetime. The rate constant for this gas-phase reaction has been estimated using structure-activity relationship (SAR) models.

Based on these estimations, the reaction rate constant is approximately 3.0 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This kinetic parameter allows for the calculation of the atmospheric half-life, which is the time required for half of the initial concentration of the compound to be degraded. Assuming a typical atmospheric concentration of hydroxyl radicals (e.g., 5 x 10⁵ radicals/cm³), the atmospheric half-life of this compound is estimated to be around 13 hours. nih.gov Another estimation suggests a slightly different atmospheric half-life of approximately 0.4 days (9.6 hours) due to this indirect photodegradation process. oecd.org

Atmospheric Degradation Parameters of this compound
ParameterValueReference
Reaction Rate Constant with •OH Radicals (at 25°C)3.0 x 10⁻¹¹ cm³/molecule-sec nih.gov
Estimated Atmospheric Half-life~13 hours nih.gov
Alternative Estimated Atmospheric Half-life0.4 days oecd.org

Due to its semi-volatile nature, this compound in the atmosphere exists in both the gas phase and adsorbed to airborne particulate matter. nih.gov The distribution between these two phases is a critical factor in its atmospheric transport and removal. Gas-particle partitioning is influenced by the compound's vapor pressure, the concentration and characteristics of atmospheric particles, and ambient temperature.

With an estimated vapor pressure of 3.8 x 10⁻⁶ mm Hg at 25°C, this compound demonstrates a tendency to partition between the gas and particulate phases. nih.gov Models of gas-particle partitioning for semi-volatile organic compounds (SVOCs) are used to predict this distribution. The particulate-bound fraction of this compound is removed from the atmosphere through wet and dry deposition, while the vapor-phase fraction is more susceptible to chemical degradation by hydroxyl radicals. nih.gov

Distribution and Partitioning in Aquatic and Terrestrial Compartments

When released into aquatic or terrestrial environments, the fate of this compound is controlled by its partitioning behavior between water, soil, and sediment, as well as its potential for volatilization.

Multimedia fugacity models, such as the Mackay Level III model, are employed to predict the environmental distribution of chemicals. oecd.org These models consider the chemical's properties and the characteristics of a standard environmental system to estimate its partitioning into various compartments like air, water, soil, and sediment.

For this compound, a Mackay Level III model simulation indicates that upon its release into the environment, it predominantly partitions into soil and sediment. oecd.org This is largely due to its low water solubility and high affinity for organic matter.

The tendency of a chemical to volatilize from water to air is described by its Henry's Law constant. For this compound, the estimated Henry's Law constant is 1.2 x 10⁻⁴ atm-m³/mol. nih.gov This value suggests that volatilization from water surfaces is an important environmental fate process.

Based on this constant, the volatilization half-life can be estimated for different aquatic environments. For a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec), the estimated volatilization half-life is 22 hours. nih.gov In a model lake scenario (1 meter deep, with a current of 0.05 m/sec and a wind velocity of 0.5 m/sec), the estimated volatilization half-life is significantly longer at 17 days. nih.gov

Volatilization Parameters of this compound from Water
ParameterValueReference
Henry's Law Constant1.2 x 10⁻⁴ atm-m³/mol nih.gov
Estimated Volatilization Half-life (Model River)22 hours nih.gov
Estimated Volatilization Half-life (Model Lake)17 days nih.gov

The mobility of this compound in soil and its distribution in aquatic systems are heavily influenced by its adsorption to solid matrices. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment. The estimated Koc for this compound is 300,000, which indicates that it is expected to be immobile in soil. nih.gov This strong adsorption to soil and sediment particles also means that its volatilization from moist soil surfaces is likely to be attenuated. nih.gov

In experimental studies, the high adsorptive nature of compounds like this compound necessitates careful consideration of potential losses to laboratory apparatus. Adsorption to glassware and other surfaces can lead to an underestimation of concentrations in the aqueous phase and an overestimation of degradation or partitioning into other phases. Therefore, experimental designs must account for and minimize such adsorptive losses to obtain accurate data on its environmental fate.

Biodegradation and Biotransformation Processes in Environmental Systems

The environmental persistence of this compound is largely dictated by its susceptibility to microbial degradation. As a large organic ester, its breakdown is a critical factor in determining its concentration and potential impact in various environmental compartments.

Aerobic Biodegradability in Aqueous and Soil Environments (e.g., OECD TG 301C)

This compound is considered to be readily biodegradable under aerobic conditions. oecd.orgoecd.org Standardized testing following the Organisation for Economic Co-operation and Development (OECD) Test Guideline 301C, the "Modified MITI Test (I)," has shown significant mineralization of the compound over a 28-day period. In these studies, the degradation of this compound exceeded 94% within 28 days. oecd.orgoecd.org Crucially, the test also met the "10-day window" criterion, which requires that the pass level (60% of theoretical CO2 production) is reached within 10 days of the onset of biodegradation. oecd.orgoecd.org This rapid and extensive degradation indicates that in aerobic environments such as surface waters and well-aerated soils, this compound is not expected to persist. oecd.org

Table 1: Aerobic Biodegradability of this compound

Test GuidelineResultDurationConclusion
OECD TG 301C>94% degradation28 daysReadily Biodegradable

The process of aerobic biodegradation typically involves the enzymatic hydrolysis of the ester bonds, followed by the subsequent breakdown of the resulting azelaic acid and 2-ethylhexanol alcohol components by microorganisms.

Persistence under Anaerobic Conditions (where data exists for related compounds)

There is a lack of specific data on the anaerobic biodegradation of this compound. However, studies on structurally similar diesters, such as bis(2-ethylhexyl) phthalate (B1215562) (DEHP), provide insights into its likely behavior in anoxic environments like buried sediments and some wastewater treatment stages.

DEHP is known to be significantly more persistent under anaerobic conditions compared to aerobic ones, with a potential half-life of a year or more in some circumstances. canada.ca One study using a methanogenic enrichment culture found that DEHP remained completely undegraded over a 330-day period. nih.gov In contrast, other research on river sediments has reported shorter, though still significant, anaerobic half-lives for DEHP, in the range of 25 to 35 days. researchgate.net This variability suggests that the rate of anaerobic degradation is highly dependent on the specific environmental conditions and the microbial consortia present. Given the structural similarities, it is plausible that this compound would also exhibit greater persistence in anaerobic environments than in aerobic ones.

Identification and Characterization of Environmental Degradation Products

The initial step in both aerobic and anaerobic degradation is the enzymatic hydrolysis of one of the two ester linkages. This process would yield mono(2-ethylhexyl) azelate and 2-ethylhexanol . canada.canih.gov

A second hydrolysis step would then cleave the remaining ester bond in the monoester, releasing azelaic acid and a second molecule of 2-ethylhexanol. canada.ca

Under aerobic conditions, these intermediates—azelaic acid and 2-ethylhexanol—are expected to be readily mineralized to carbon dioxide and water. Under anaerobic (methanogenic) conditions, the intermediates of the related compound DEHP are known to be converted to methane (B114726) and carbon dioxide. nih.gov For instance, 2-ethylhexanol is degraded via 2-ethylhexanoic acid to methane. nih.gov A similar pathway is anticipated for the degradation products of this compound.

Bioaccumulation and Biomagnification Potential

Bioaccumulation refers to the net accumulation of a chemical by an aquatic organism from all exposure routes, including water, food, and sediment. It is a key factor in assessing the potential for a substance to reach harmful concentrations in organisms and be transferred through the food web.

Bioconcentration Factor (BCF) Estimation and Empirical Data

The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from the surrounding water. Despite having a very high octanol-water partition coefficient (log Kow) of 11.9, which suggests a strong affinity for fatty tissues and a high potential for bioaccumulation, this compound is estimated to have a low BCF. oecd.orgoecd.org A calculated log BCF value of 0.5 has been reported, which indicates that bioaccumulation in aquatic organisms is not likely. oecd.orgoecd.org

This apparent contradiction is explained by the compound's ready biodegradability. oecd.orgoecd.org The rapid breakdown of this compound by microorganisms and metabolic processes within larger organisms likely prevents it from accumulating to significant levels, despite its high lipophilicity.

For comparison, the structurally related compound DEHP has a wide range of empirically measured BCF values in fish, from as low as 8.9 to as high as 1380, highlighting the complexity and species-specificity of bioconcentration. canada.ca

Table 2: Physicochemical Properties and Bioaccumulation Potential of this compound

ParameterValueImplication
Log Kow (Octanol-Water Partition Coefficient)11.9 (experimentally obtained) oecd.orgHigh potential to partition into lipids
Log BCF (Bioconcentration Factor)0.5 (calculated) oecd.orgoecd.orgLow likelihood of bioconcentration

Assessment of Trophic Transfer and Ecological Food Chain Implications

Trophic transfer and biomagnification describe the process where the concentration of a contaminant increases in organisms at successively higher levels in a food chain. Chemicals that are persistent, bioaccumulative, and lipophilic are of the greatest concern for biomagnification.

No specific studies on the trophic transfer or biomagnification of this compound were identified. However, an assessment can be made based on its properties and data from related compounds. The very high log Kow of this compound suggests a potential for biomagnification based on its physical and chemical characteristics alone. oecd.org

However, as with bioconcentration, this potential is likely mitigated by biological processes. For the related compound DEHP, it is generally considered that biomagnification through aquatic food chains is unlikely. canada.ca This is attributed to the ability of many organisms, particularly vertebrates like fish, to metabolize the compound, which prevents its accumulation and subsequent transfer to predators. canada.ca Given that this compound is readily biodegradable, it is probable that it is also susceptible to metabolism by higher organisms, which would limit its potential for trophic transfer and biomagnification in most ecological food chains. oecd.orgoecd.org

Ecotoxicological Assessment of Bis 2 Ethylhexyl Azelate

Acute Aquatic Toxicity Investigations

The acute aquatic toxicity of bis(2-ethylhexyl) azelate has been evaluated across various trophic levels, including algae, aquatic invertebrates, and fish, following standardized OECD test guidelines.

Studies on the freshwater green alga Pseudokirchneriella subcapitata (formerly known as Selenastrum capricornutum or Raphidocelis subcapitata) were conducted in accordance with the OECD Guideline 201, which assesses algal growth inhibition. In a 72-hour study, the EC50 (the concentration causing a 50% effect on growth rate and biomass) for Pseudokirchneriella subcapitata was determined to be greater than 0.08 mg/L. oecd.org This value exceeds the water solubility of the substance. oecd.org Another study reported a 72-hour EC50 of greater than 0.085 mg/L for the same algal species. chemicalbook.in These findings indicate that this compound does not cause adverse effects on algal growth at concentrations up to its limit of water solubility. oecd.orggreenchemistryandcommerce.org

Table 1: Acute Toxicity of this compound to Algae

Species Test Guideline Duration Endpoint Result (mg/L)
Pseudokirchneriella subcapitata OECD TG 201 72 hours EC50 (growth rate & biomass) > 0.08 oecd.org

The acute toxicity to the aquatic invertebrate Daphnia magna was assessed following the OECD Guideline 202 for acute immobilization. A 48-hour study determined the LC50 (the concentration causing 50% mortality) to be greater than 0.093 mg/L. oecd.orgchemicalbook.in This concentration is also above the water solubility of this compound, suggesting a low likelihood of acute adverse effects on daphnids at saturation levels in water. oecd.orggreenchemistryandcommerce.org

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

Species Test Guideline Duration Endpoint Result (mg/L)

Acute toxicity testing on the fish species Oryzias latipes (Japanese medaka) was performed according to OECD Guideline 203. The 96-hour LC50 was found to be greater than 0.072 mg/L, a concentration that surpasses the water solubility of the compound. oecd.org This result indicates that acute lethal effects on this fish species are not expected at concentrations achievable in an aqueous environment. oecd.orggreenchemistryandcommerce.org Another study on Cyprinus carpio reported a 96-hour LC50 of over 10,000 mg/L, though this high value likely reflects the challenges of testing a poorly soluble substance. chemicalbook.in

Table 3: Acute Toxicity of this compound to Fish

Species Test Guideline Duration Endpoint Result (mg/L)
Oryzias latipes OECD TG 203 96 hours LC50 > 0.072 oecd.org

The very low water solubility of this compound, reported as less than 0.0004 mg/L at 20°C, is a critical factor in its ecotoxicological assessment. oecd.org The reported acute toxicity values (L/EC50) for algae, daphnids, and fish are all significantly higher than this solubility limit. oecd.orggreenchemistryandcommerce.org This means that a saturated aqueous solution of the compound does not reach concentrations high enough to cause acute toxic effects in these organisms. greenchemistryandcommerce.org Therefore, the U.S. EPA has suggested that classifying the aquatic toxicity of such diesters should reflect that the effect level exceeds the maximum water solubility limit. greenchemistryandcommerce.org The use of dispersants or solvents to increase the concentration of poorly soluble substances in test media can lead to results that are not environmentally relevant, as it creates exposure conditions unlikely to occur in nature.

Chronic Aquatic Toxicity and Sublethal Endpoints (e.g., Daphnia magna - OECD TG 211)

Chronic toxicity studies provide insight into the potential for adverse effects from long-term exposure to a substance. A chronic toxicity test on Daphnia magna, following OECD Guideline 211, was conducted to assess the effects on reproduction over a 21-day period. oecd.org The results of this limit test showed no adverse effects up to the water solubility of this compound. oecd.org The 21-day No Observed Effect Concentration (NOEC) was determined to be greater than 0.064 mg/L, which is above the substance's water solubility. oecd.org This indicates a low potential for chronic toxicity to aquatic invertebrates at environmentally relevant concentrations. oecd.org

Table 4: Chronic Toxicity of this compound to Aquatic Invertebrates

Species Test Guideline Duration Endpoint Result (mg/L)

Terrestrial Ecotoxicity and Potential Impacts on Soil Organisms

Information on the terrestrial ecotoxicity of this compound is limited. However, its physicochemical properties provide some indication of its likely behavior in the soil compartment. With a high calculated log Koc (soil-adsorption coefficient) of 5.48, this compound is expected to be immobile in soil, meaning it will bind strongly to soil particles. oecd.orgechemi.com This strong adsorption would reduce its bioavailability to soil organisms and limit its potential to leach into groundwater. echemi.com While specific studies on soil organisms were not found, the substance is known to be readily biodegradable under aerobic conditions, which would further mitigate long-term accumulation and exposure in the terrestrial environment. oecd.org

Comparative Ecotoxicology with Related Chemical Classes and Surrogates

The ecotoxicological profile of this compound (DOZ) is often evaluated in the context of other plasticizers, particularly those with similar chemical structures or applications. These comparisons help in understanding its relative environmental impact. Key comparator groups include adipates, such as Bis(2-ethylhexyl) adipate (B1204190) (DEHA), and phthalates, like Di(2-ethylhexyl) phthalate (B1215562) (DEHP). DEHA is considered an appropriate surrogate for DOZ, with a 98% structural similarity noted in some assessments. greenchemistryandcommerce.org

Studies on this compound indicate it has a low order of toxicity to aquatic organisms. nih.gov Due to its very low water solubility (reported as < 0.0004 mg/L at 20°C), ecotoxicity testing often shows no adverse effects up to the limit of its solubility. oecd.org For instance, acute toxicity tests resulted in a 96-hour LC50 for the fish Oryzias latipes of >0.072 mg/L, a 48-hour EC50 for Daphnia magna of >0.093 mg/L, and a 72-hour EC50 for the alga Pseudokirchneriella subcapitata of >0.08 mg/L, with all values exceeding the water solubility. oecd.org Chronic studies reinforce this low toxicity profile, with a 21-day No Observed Effect Concentration (NOEC) for Daphnia magna reported as >0.064 mg/L. oecd.org The substance is also readily biodegradable, which suggests its persistence in the environment is low. oecd.org

Bis(2-ethylhexyl) adipate (DEHA), a common surrogate, also exhibits low acute toxicity to aquatic organisms and is readily biodegradable. oecd.org However, some studies indicate that adipates like DEHA have the potential to cause toxicity in aquatic species. nih.govrsc.orgresearchgate.net For DEHA, an acceptable toxic concentration of 0.035 mg/L was derived from the geometric mean of the NOEC (0.024 mg/L) and the Lowest Observed Effect Concentration (LOEC) (0.052 mg/L) in daphnids. oecd.org Terrestrial toxicity tests on earthworms reported a 14-day LC50 of 865 mg/kg. oecd.org

In contrast, phthalate plasticizers, particularly low molecular weight phthalates like DEHP, have been a focus of concern due to their reproductive and endocrine-disrupting effects. mst.dk The environmental risk assessment for DEHP has concluded that there is a concern for aquatic and terrestrial ecosystems. europa.eu While DEHP also has low water solubility, its widespread use and different toxicological profile lead to a higher risk characterization compared to DOZ or DEHA. europa.euwa.gov

The following table provides a comparative summary of ecotoxicological data for these compounds.

Chemical CompoundOrganismTest DurationEndpointValue (mg/L or mg/kg)Reference
This compound (DOZ)Oryzias latipes (Fish)96 hoursLC50> 0.072 mg/L oecd.org
This compound (DOZ)Daphnia magna (Invertebrate)48 hoursEC50> 0.093 mg/L oecd.org
This compound (DOZ)Daphnia magna (Invertebrate)21 daysNOEC> 0.064 mg/L oecd.org
This compound (DOZ)Pseudokirchneriella subcapitata (Alga)72 hoursEC50> 0.08 mg/L oecd.org
Bis(2-ethylhexyl) adipate (DEHA)DaphnidChronicNOEC0.024 mg/L oecd.org
Bis(2-ethylhexyl) adipate (DEHA)DaphnidChronicLOEC0.052 mg/L oecd.org
Bis(2-ethylhexyl) adipate (DEHA)Earthworm14 daysLC50865 mg/kg oecd.org

Application of Ecotoxicological Data in Environmental Risk Assessment Frameworks

Ecotoxicological data are fundamental to Environmental Risk Assessment (ERA), providing the scientific basis for evaluating the potential risks of chemicals to ecosystems. numberanalytics.com The process involves using laboratory-derived toxicity endpoints to predict concentrations below which unacceptable effects on the environment are unlikely to occur. europa.eu These frameworks, such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation and the United States Environmental Protection Agency's (USEPA) guidelines, provide a structured approach for assessing and managing environmental risks. numberanalytics.comepa.gov

The ERA process for a substance like this compound typically follows a tiered approach. It begins with an exposure assessment to estimate the Predicted Environmental Concentration (PEC), which is the concentration of the substance expected in various environmental compartments (water, soil, sediment). oecd.orgeuropa.eu This is followed by an effects assessment, where data from ecotoxicity studies (e.g., LC50, EC50, NOEC) are used to determine the Predicted No-Effect Concentration (PNEC). europa.eu The PNEC is calculated by dividing the lowest relevant toxicity endpoint (often a chronic NOEC) by an assessment factor (AF). The AF accounts for uncertainties, such as extrapolating from laboratory data on a few species to a complex ecosystem, and from short-term to long-term effects. oecd.org

For this compound, the available data show no adverse effects up to its water solubility limit in fish, daphnids, and algae. oecd.org In such cases, the PNEC derivation might be based on the highest concentration tested without effects, which is the water solubility limit. For its surrogate, DEHA, a chronic NOEC for daphnids of 0.024 mg/L is available. oecd.org Using this value and a standard assessment factor (e.g., 10 for chronic data on three trophic levels, though more data would be needed for a full assessment), a PNEC for the aquatic environment can be derived. For DEHA, a PNEC of 0.0035 mg/L was established by dividing an acceptable toxic concentration of 0.035 mg/L by an assessment factor of 10. oecd.org

The final step in the risk characterization is to compare the PEC with the PNEC. europa.eu The PEC/PNEC ratio determines the level of risk. A ratio of less than 1 indicates that the substance is unlikely to pose a significant environmental risk, while a ratio greater than or equal to 1 suggests a potential for adverse effects, which may trigger a need for more in-depth assessment or risk mitigation measures. europa.eueuropa.eu These measures can include reducing emissions, implementing remediation, or developing alternative products. numberanalytics.com This structured process ensures that ecotoxicological data are translated into actionable information for environmental protection and regulatory decision-making. nih.gov

Toxicological Investigations of Bis 2 Ethylhexyl Azelate in Biological Systems

In Vitro Cellular Toxicity and Mechanistic Responses

In vitro studies have been conducted to assess the potential for Bis(2-ethylhexyl) azelate to induce cellular toxicity. In a chromosomal aberration test using Chinese hamster lung (CHL) cells, the compound did not show genotoxic effects, meaning it was negative for causing both clastogenicity (structural chromosome damage) and polyploidy (changes in the number of chromosome sets). greenchemistryandcommerce.orgoecd.org

Investigations into the cytotoxic potential of related compounds provide additional context. For instance, a study on an azelaic acid derivative using a normal fibroblast 3T3 cell line reported a 50% inhibition of cell viability (IC50) value of more than 100 μg/mL, indicating low cytotoxicity. dntb.gov.ua Azelaic acid itself has been shown to act as a "free radical scavenger," mitigating the toxic effects of reactive oxygen species (ROS), which are known mediators of inflammatory responses. mdpi.com

Mammalian Toxicity Studies

Acute oral toxicity studies in rodent models have been performed to determine the short-term toxicity of a single high dose of this compound. In a study following the OECD Test Guideline 401, Sprague-Dawley rats were administered the substance. The results established an oral median lethal dose (LD50) of greater than 2000 mg/kg of body weight for both male and female rats. greenchemistryandcommerce.orgoecd.org Another study in Wistar rats reported an oral LD50 of 8,000 mg/kg. greenchemistryandcommerce.org These findings classify this compound as having low acute toxicity via the oral route. greenchemistryandcommerce.org

Table 1: Acute Oral Toxicity of this compound in Rodents

Test GuidelineSpeciesSexLD50 (mg/kg bw)Source
OECD TG 401Sprague-Dawley RatMale & Female> 2000 greenchemistryandcommerce.orgoecd.org
Not SpecifiedWistar RatNot Specified8000 greenchemistryandcommerce.org

A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test, following OECD Guideline 422, was conducted on Sprague-Dawley rats. greenchemistryandcommerce.orgoecd.org The study involved oral gavage administration of this compound at different dose levels. oecd.org

The repeated dose study revealed effects on the liver and kidneys at the highest dose tested (1000 mg/kg bw/day). greenchemistryandcommerce.orgoecd.org An increase in the relative weight of the liver was observed in both male and female rats. greenchemistryandcommerce.orgoecd.org Additionally, both absolute and relative kidney weights were increased in males, while only the relative kidney weight was increased in females at this dose level. greenchemistryandcommerce.orgoecd.org Histopathological examination showed a trend towards an increased incidence of hypertrophy of the centrilobular hepatocytes in males. greenchemistryandcommerce.orgoecd.org

Table 2: Organ Weight Changes in Rats from a 42-Day Repeated Dose Study (OECD TG 422)

OrganSexEffect at 1000 mg/kg bw/daySource
LiverMale & FemaleIncreased relative weight greenchemistryandcommerce.orgoecd.org
KidneyMaleIncreased absolute and relative weight greenchemistryandcommerce.orgoecd.org
KidneyFemaleIncreased relative weight greenchemistryandcommerce.orgoecd.org

The same OECD TG 422 study identified changes in certain blood parameters at the 1000 mg/kg bw/day dose level. oecd.org In females, a decrease in the number of white blood cells and calcium levels was observed. oecd.org Both sexes exhibited an increased albumin/globulin (A/G) ratio at this high dose. oecd.org Females also showed an increased A/G ratio at 300 mg/kg bw/day, but this was not considered adverse as total protein and albumin levels were unchanged at this dose. oecd.org However, at 1000 mg/kg bw/day, females had lowered total protein. greenchemistryandcommerce.orgoecd.org Body weight gain was also suppressed in males at the highest dose. oecd.org Based on these findings, the No-Observed-Adverse-Effect-Level (NOAEL) for repeated dose toxicity was determined to be 300 mg/kg bw/day for both male and female rats. greenchemistryandcommerce.orgoecd.org

Table 3: Hematological and Serum Biochemical Changes in Rats (OECD TG 422)

ParameterSexEffect at 1000 mg/kg bw/daySource
White Blood CellsFemaleDecreased oecd.org
CalciumFemaleDecreased oecd.org
Albumin/Globulin (A/G) RatioMale & FemaleIncreased oecd.org
Total ProteinFemaleDecreased greenchemistryandcommerce.orgoecd.org

The reproductive and developmental aspects of the combined OECD TG 422 study showed no adverse effects on reproduction or development. greenchemistryandcommerce.orgoecd.org There were no toxicological changes observed during the histopathological examination of the testes, epididymides, and ovaries. greenchemistryandcommerce.orgoecd.org Furthermore, no adverse effects were noted on key reproductive indices such as copulation index, fertility index, gestation length, and number of corpora lutea. greenchemistryandcommerce.org There were also no significant changes in the numbers of implantations, pups, and live pups. greenchemistryandcommerce.orgoecd.org

For the offspring, no treatment-related changes in body weight, external appearance, or necropsy findings were reported. greenchemistryandcommerce.orgoecd.org Consequently, the NOAEL for both reproductive and developmental toxicity was established at 1000 mg/kg bw/day. greenchemistryandcommerce.orgoecd.org

Table 4: Reproductive and Developmental Endpoints in Rats (OECD TG 422)

Endpoint CategorySpecific ParameterResultSource
Parental Reproductive Performance Copulation Index, Fertility IndexNo adverse effect greenchemistryandcommerce.org
Gestation Length, Gestation IndexNo adverse effect greenchemistryandcommerce.org
Number of Corpora LuteaNo adverse effect greenchemistryandcommerce.org
Implantation, Delivery, Birth, Live Birth IndexesNo significant changes greenchemistryandcommerce.orgoecd.org
Parental Organ Histopathology Testes, Epididymides, OvariesNo toxicological changes greenchemistryandcommerce.orgoecd.org
Offspring Development Body WeightNo treatment-related changes greenchemistryandcommerce.orgoecd.org
External AppearanceNo treatment-related changes greenchemistryandcommerce.orgoecd.org
Necropsy FindingsNo treatment-related changes greenchemistryandcommerce.orgoecd.org
Toxicity Level NOAEL (Reproductive & Developmental)1000 mg/kg bw/day greenchemistryandcommerce.orgoecd.org

Dermal and Ocular Irritation/Corrosivity Potential, Including Surrogate Data Analysis

Studies indicate that this compound has a low potential for skin and eye irritation. oecd.org In a study on rabbits, the compound was classified as slightly irritating to irritating, with a primary irritation index of 0.83. greenchemistryandcommerce.org Another source suggests no adverse effects are expected from skin contact. chemservice.com

For ocular irritation, this compound was found to be non-irritating to the eyes of rabbits. greenchemistryandcommerce.org Further assessment, incorporating data from the surrogate compound Bis(2-ethylhexyl) adipate (B1204190) (DEHA), also supports a low potential for eye irritation. greenchemistryandcommerce.org An instillation of 0.1 mL of DEHA into rabbit eyes produced no ocular irritation over a 72-hour observation period. greenchemistryandcommerce.org

Data from a surrogate, DEHA, applied to the abraded and intact skin of albino rabbits for 24 hours showed only slight erythema upon patch removal, which diminished by 72 hours. greenchemistryandcommerce.org There was no significant difference between the reactions on abraded and intact skin. greenchemistryandcommerce.org

Table 3: Dermal and Ocular Irritation Data for this compound and Surrogate

TestCompoundSpeciesResultsClassificationSource
Dermal IrritationThis compoundRabbitPrimary Irritation Index: 0.83Slightly irritating greenchemistryandcommerce.org
Dermal IrritationBis(2-ethylhexyl) adipate (Surrogate)RabbitSlight erythema observed, which decreased by 72 hours.Slightly irritating greenchemistryandcommerce.org
Ocular IrritationThis compoundRabbitNot irritating.Non-irritant greenchemistryandcommerce.org
Ocular IrritationBis(2-ethylhexyl) adipate (Surrogate)RabbitNo ocular irritation observed.Non-irritant greenchemistryandcommerce.org

Skin Sensitization Potential

The skin sensitization potential of this compound has been evaluated using surrogate data from Bis(2-ethylhexyl) adipate (DEHA). greenchemistryandcommerce.org In one study, DEHA was found to be not sensitizing in guinea pigs when tested via injection. greenchemistryandcommerce.org Another study using a repeated patch test in rabbits also yielded negative results for sensitization. greenchemistryandcommerce.org A Local Lymph Node Assay (LLNA) in mice, conducted in accordance with OECD Guideline 429, also investigated the skin sensitizing potential of this compound. europa.eu

Table 4: Skin Sensitization Studies of Bis(2-ethylhexyl) Adipate (Surrogate)

Test MethodSpeciesCompoundResultSource
Injection MethodGuinea PigBis(2-ethylhexyl) adipateNot sensitizing greenchemistryandcommerce.org
Repeated Patch TestRabbitBis(2-ethylhexyl) adipateNot sensitizing greenchemistryandcommerce.org
Local Lymph Node Assay (LLNA)MouseThis compoundData available europa.eu

Genotoxicity and Mutagenicity Evaluations

Bacterial Reverse Mutation Assays (Ames Test)

This compound has been evaluated for its mutagenic potential in bacterial reverse mutation assays, commonly known as the Ames test. greenchemistryandcommerce.org A GLP-compliant study following OECD Guideline 471 was conducted using Salmonella typhimurium tester strains TA98, TA100, TA1535, and TA1537, as well as E. coli strain WP2 uvrA. greenchemistryandcommerce.orgnihs.go.jp The assay was performed with and without the presence of a metabolic activation system (S9-mix). greenchemistryandcommerce.org Under the conditions of the test, this compound was found to be negative for mutagenicity. greenchemistryandcommerce.org Another report confirms that the compound was not genotoxic in a bacterial test. oecd.org

Table 5: Ames Test for this compound

Test SystemGuidelineMetabolic ActivationResultSource
S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA)OECD 471With and without S9-mixNegative greenchemistryandcommerce.orgnihs.go.jp

In Vitro Chromosomal Aberration Tests

The potential of this compound to induce chromosomal aberrations was assessed in an in vitro study using Chinese hamster lung (CHL/IU) cells, following OECD Guideline 473. greenchemistryandcommerce.orgnihs.go.jp This GLP-compliant assay was conducted both with and without metabolic activation (S9-mix). greenchemistryandcommerce.org The results indicated that this compound did not induce clastogenicity or polyploidy under the tested conditions. greenchemistryandcommerce.org This finding is supported by another source which also states the chemical was not genotoxic in a chromosomal aberration test in vitro. oecd.org

Table 6: In Vitro Chromosomal Aberration Test for this compound

Test SystemGuidelineMetabolic ActivationResultSource
Chinese Hamster Lung (CHL/IU) cellsOECD 473With and without S9-mixNegative for clastogenicity and polyploidy greenchemistryandcommerce.orgnihs.go.jp

Endocrine System Interactions and Disrupting Potential

This compound (DOZ) is currently characterized by a significant data gap concerning its potential for endocrine disruption. greenchemistryandcommerce.org As of recent assessments, specific testing for endocrine activity has not been conducted on the compound. greenchemistryandcommerce.org Consequently, DOZ has not been officially classified as an endocrine disruptor and does not appear on prominent regulatory lists, such as the EU Priority List of Suspected Endocrine Disruptors or the OSPAR List of Chemicals of Possible Concern. greenchemistryandcommerce.org

Regulatory frameworks, such as the Commission Delegated Regulation (EU) 2017/2100 for biocidal products, establish scientific criteria for identifying endocrine-disrupting properties. ctgb.nl According to these criteria, a substance is considered an endocrine disruptor if it meets three conditions:

It demonstrates an adverse effect in an intact organism or its progeny. ctgb.nl

It possesses an endocrine mode of action, meaning it alters the function(s) of the endocrine system. ctgb.nl

The adverse effect is a direct consequence of its endocrine mode of action. ctgb.nl

To fulfill these criteria, comprehensive data from a battery of in vivo and in vitro assays are required. For DOZ, no relevant in vivo assays for endocrine activity have been identified. greenchemistryandcommerce.org While a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD TG 422) was conducted, histopathological examinations of the testes, epididymides, and ovaries revealed no toxicological changes, and no adverse effects on reproductive indices were noted. oecd.org However, this study was not designed to specifically detect endocrine-mediated effects according to current regulatory standards for endocrine disruptor screening. The absence of dedicated endocrine activity data remains a critical gap in the toxicological profile of DOZ. greenchemistryandcommerce.orgtoxicfreefuture.org

Given the data gaps for this compound, a comparative analysis with structurally similar non-phthalate plasticizers is necessary to infer potential endocrine activity. The most common surrogate for DOZ in toxicological assessments is bis(2-ethylhexyl) adipate (DEHA), which shares the same functional groups and differs only in the length of its central carbon chain. greenchemistryandcommerce.org

The broader class of non-phthalate plasticizers has been introduced as alternatives to regulated phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP), which are known for their endocrine-disrupting properties. mdpi.comnih.gov However, concerns are emerging that these alternatives may also possess endocrine-modulating capabilities. mdpi.comnih.gov For instance, computational studies suggest that several alternative plasticizers have the potential for thyroid hormone disruption. mdpi.com

A molecular docking study analyzed the interaction of several plasticizers with the thyroid receptor alpha (TRα) ligand-binding pocket. The results indicated that the non-phthalate alternatives diisononyl 1,2-cyclohexanedicarboxylic acid (DINCH) and acetyl tributyl citrate (B86180) (ATBC) exhibited higher binding energy values than the native ligand T3, suggesting a strong potential for thyroid disruption. mdpi.com The binding energy for DEHA was found to be similar to that of the regulated phthalate DEHP and the native ligand, indicating a comparable, albeit present, potential for interaction. mdpi.com

The following table provides a comparative overview of selected non-phthalate plasticizers and their reported endocrine-related findings.

Chemical CompoundStructural Relationship to DOZReported Endocrine-Related Findings
Bis(2-ethylhexyl) adipate (DEHA) High similarity; used as a chemical surrogate. greenchemistryandcommerce.orgBinding energy to thyroid receptor α (TRα) is comparable to that of DEHP and the native ligand T3. mdpi.com
Diisononyl 1,2-cyclohexanedicarboxylic acid (DINCH) Alternative non-phthalate plasticizer. mdpi.comEstimated binding energy to TRα is higher than the native ligand T3, suggesting significant potential for thyroid disruption. mdpi.com
Acetyl tributyl citrate (ATBC) Alternative non-phthalate plasticizer. mdpi.comEstimated binding energy to TRα is higher than the native ligand T3, suggesting significant potential for thyroid disruption. mdpi.com
Diisobutyl adipate (DIBA) Adipate-based plasticizer. nih.govFound to be embryotoxic and to disrupt thyroid hormone activity in fish. nih.gov

Toxicokinetic, Metabolism, and Distribution Studies (Noting Current Data Gaps)

A significant data gap exists regarding the toxicokinetics, metabolism, and distribution of this compound in biological systems. oecd.org Information on its absorption, distribution, metabolism, and excretion (ADME) is not available in published literature. oecd.org

General physicochemical properties suggest that DOZ is a high-boiling point liquid with very low water solubility and a high octanol-water partition coefficient (log Kow of 11.9), indicating it is not likely to target water as a primary environmental compartment. oecd.org A calculated log bioconcentration factor (BCF) value of 0.5 suggests that bioaccumulation in aquatic organisms is unlikely. oecd.org In the atmosphere, it is expected to be photodegraded with a half-life of approximately 0.4 days. oecd.org

While no direct data for DOZ exists, studies on other plasticizers can provide context. For the phthalate plasticizer DEHP, no evidence of accumulation of the chemical or its metabolites in animal tissues was reported in one assessment. industrialchemicals.gov.au For the structurally dissimilar compound bis(2-ethylhexyl)-tetrabromophthalate (TBPH), toxicokinetic studies in zebrafish showed it was prone to accumulate in the liver more than in other tissues like the brain or muscle. nih.gov However, it is crucial to note that these findings on other compounds cannot be directly extrapolated to DOZ without specific studies. The potential for deuteration to affect the pharmacokinetic and metabolic profiles of chemicals is a recognized principle in toxicology. atamanchemicals.com Without dedicated research, the metabolic fate and potential for tissue accumulation of DOZ remain unknown.

Carcinogenicity Studies and Long-Term Health Effects (Noting Current Data Gaps)

There is a notable data gap in the scientific literature regarding the carcinogenicity and long-term health effects of this compound. greenchemistryandcommerce.orgoecd.org No specific long-term carcinogenicity bioassays have been performed on DOZ itself. greenchemistryandcommerce.org As a result, it is not listed as a known carcinogen by major regulatory and scientific bodies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the U.S. Environmental Protection Agency (EPA). greenchemistryandcommerce.org

To address this data gap, toxicological assessments have relied on data from the surrogate chemical, bis(2-ethylhexyl) adipate (DEHA). greenchemistryandcommerce.org Studies on DEHA have shown limited evidence of carcinogenicity in animals. nj.gov Specifically, administration of DEHA in the diet to mice resulted in an increased incidence of hepatocellular carcinomas and adenomas. greenchemistryandcommerce.org However, these liver tumors were determined to be a consequence of peroxisome proliferation, a mechanism that is not considered relevant to human carcinogenicity by agencies like the U.S. EPA and IARC. greenchemistryandcommerce.org In rats, DEHA did not cause an increase in hepatocellular tumors. greenchemistryandcommerce.org Based on these findings, IARC has classified DEHA as a Group 3 substance, meaning it is "not classifiable as to its carcinogenicity to humans". greenchemistryandcommerce.org

The table below summarizes the available carcinogenicity data and the current classification for DOZ and its primary surrogate, DEHA.

CompoundCarcinogenicity Data StatusFindings and Classification
This compound (DOZ) Data Gap greenchemistryandcommerce.orgoecd.orgNo carcinogenicity testing has been performed. greenchemistryandcommerce.org Not listed as a carcinogen by IARC, NTP, or U.S. EPA. greenchemistryandcommerce.org
Bis(2-ethylhexyl) adipate (DEHA) Limited animal data greenchemistryandcommerce.orgnj.govIncreased hepatocellular tumors in mice via a peroxisome proliferation mechanism, considered not relevant to humans. greenchemistryandcommerce.org No increase in liver tumors in rats. greenchemistryandcommerce.org Classified by IARC as Group 3 ("Not classifiable as to its carcinogenicity to humans"). greenchemistryandcommerce.org

Advanced Analytical and Computational Methodologies in Bis 2 Ethylhexyl Azelate Research

Chromatographic and Spectroscopic Techniques for Characterization and Trace Analysis

Modern analytical chemistry provides a suite of powerful techniques for the detailed investigation of Bis(2-ethylhexyl) azelate. These methods are crucial for ensuring product quality, monitoring its environmental distribution, and confirming its molecular identity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like this compound. Its high sensitivity and specificity make it ideal for detecting trace amounts in complex environmental matrices and for assessing the purity of the commercial product.

In environmental monitoring, GC-MS is employed to identify and quantify the presence of plasticizers that may have leached from consumer products or industrial applications into water, soil, or food. researchgate.netscispace.com The process typically involves an extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the compound from the sample matrix. researchgate.net The extract is then injected into the gas chromatograph, where the compound is vaporized and separated from other components on a capillary column. The separated compound then enters the mass spectrometer, which provides a unique fragmentation pattern, or "mass spectrum," that serves as a molecular fingerprint for definitive identification. nih.govnist.gov This technique is so sensitive that it can be used to detect plasticizers at concentrations in the micrograms per liter (µg/L) range. scispace.com

For purity assessment, GC is used to separate this compound from any residual reactants, byproducts, or other impurities. The relative peak area in the resulting chromatogram allows for the precise quantification of the compound's purity, which is often required to be above 98% for commercial grades.

Table 1: Illustrative GC-MS Parameters for Plasticizer Analysis The following table outlines typical instrumental settings for the analysis of plasticizers, adaptable for this compound.

ParameterSettingPurpose
GC Column HP-5MS (or equivalent 5% Phenyl-methylpolysiloxane)Provides separation of semi-volatile compounds based on boiling point and polarity. scispace.comnih.gov
Injector Temperature 280-300 °CEnsures complete and rapid vaporization of the analyte upon injection. scispace.comnih.gov
Carrier Gas HeliumAn inert gas that carries the analyte through the column without reacting. scispace.comnih.gov
Oven Program Temperature gradient (e.g., initial 160°C, ramp to 270°C)Optimizes the separation of compounds with different volatilities. scispace.com
MS Interface Temp. 280-300 °CPrevents condensation of the analyte as it transfers from the GC to the MS. nih.gov
Ionization Mode Electron Ionization (EI) at 70 eVFragments the analyte molecules in a reproducible way to generate a characteristic mass spectrum. nih.gov
Acquisition Mode Full Scan / Selected Ion Monitoring (SIM)Full scan is used for identification of unknown compounds, while SIM provides higher sensitivity for quantifying known analytes. thermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of this compound. researchgate.net Unlike methods that break the molecule apart, NMR analyzes the intact structure in solution, providing detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are the most common experiments performed.

¹H NMR identifies the different types of hydrogen atoms (protons) in the molecule. For this compound, it would show distinct signals for the protons in the ethyl and butyl groups of the side chains, as well as those on the nine-carbon backbone of the azelate moiety.

¹³C NMR provides information on the carbon skeleton of the molecule. nih.gov It can distinguish between the carbonyl carbons of the ester groups, the various methylene (B1212753) (-CH₂-) carbons in the chains, the methine (-CH-) carbons at the branch points, and the terminal methyl (-CH₃) carbons. researchgate.net

Together, these techniques confirm the connectivity of atoms, verifying that the 2-ethylhexyl alcohol has correctly esterified with the azelaic acid to form the desired product. nih.gov Advanced 2D-NMR experiments can further establish correlations between specific protons and carbons, leaving no doubt as to the compound's identity. researchgate.net

In both industrial quality control and academic research, a combination of these analytical techniques is essential to guarantee the quality of this compound.

Purity: GC analysis is the primary method for determining the percentage purity of a given batch, ensuring it meets the specifications for its intended application, such as a plasticizer in PVC or a base for synthetic lubricants. nih.gov

Identity: NMR spectroscopy serves as the definitive confirmation of the compound's structure. nih.gov This is critical for research applications where the exact molecular identity must be known and for verifying that the correct isomer has been synthesized.

By using GC-MS for purity and trace contaminant analysis alongside NMR for structural verification, manufacturers and researchers can ensure the material is both chemically correct and free from significant impurities. nih.gov

Computational Chemistry and Molecular Modeling Applications

Computational modeling provides powerful insights into the behavior of this compound, from its potential environmental impact to its performance in materials. These in silico methods can predict properties and mechanisms that are difficult or time-consuming to measure experimentally.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the environmental fate and potential toxicity of chemicals based on their molecular structure. ecetoc.org These models are built by establishing a correlation between the structural features of a group of chemicals and their measured biological or environmental properties.

For this compound, QSAR can be used to predict key environmental parameters:

Biodegradability: The long aliphatic chains and ester groups are analyzed to predict how readily the molecule will be broken down by microorganisms in the environment. This compound is considered to be readily biodegradable. oecd.org

Partitioning Behavior: Models can estimate the octanol-water partition coefficient (Kow), which indicates whether the compound is more likely to be found in water or to adsorb to soil and sediment. Its structure suggests it will distribute mainly into soil and sediment. oecd.org

Atmospheric Fate: The model can predict its reactivity with atmospheric radicals, estimating its half-life in the air. For this compound, the predicted half-life via reaction with OH radicals is approximately 0.4 days. oecd.org

Toxicity: QSAR models can screen for potential toxicity to aquatic organisms by comparing its structural features to those of known toxic compounds. nih.govmdpi.com Studies on similar plasticizers help build and refine these predictive models. nih.gov

Table 2: QSAR-Relevant Properties and Predictions for this compound

PropertyStructural BasisPredicted Behavior/ValueReference
Atmospheric Fate Susceptibility of C-H bonds to radical attackIndirect photodegradation by OH radicals; half-life of 0.4 days. oecd.org
Environmental Distribution High lipophilicity (large nonpolar structure)Distributes mainly into soil and sediment compartments. oecd.org
Biodegradation Ester linkages and aliphatic chainsReadily biodegradable. oecd.org
Aquatic Toxicity Large molecular size, low water solubilityNo adverse effects observed up to its water solubility limit in chronic tests with daphnids and algae. oecd.org

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations are particularly useful for understanding how it functions as a plasticizer in polymers like Polyvinyl Chloride (PVC). nih.gov

The plasticization mechanism involves the plasticizer molecules inserting themselves between the long polymer chains. This increases the intermolecular spacing, or "free volume," which allows the polymer chains to move more easily past one another. nih.gov The result is a decrease in the material's glass transition temperature (Tg), transforming it from a rigid, brittle solid into a flexible material. nih.gov

MD simulations can model this process at the atomic level by:

Building a virtual model of PVC polymer chains and this compound molecules.

Simulating their interactions based on fundamental principles of physics.

Analyzing the resulting trajectories to understand how the plasticizer affects the polymer's structure and dynamics.

These simulations can help researchers predict the effectiveness of a plasticizer, understand how its molecular structure relates to its performance, and design new plasticizers with improved properties. nih.gov

Reaction Pathway Modeling for Synthesis Optimization and Degradation Prediction

Computational modeling serves as a powerful tool in modern chemical research, enabling the optimization of synthesis routes and the prediction of degradation pathways for compounds like this compound. The synthesis of this compound is typically achieved through the esterification of azelaic acid with 2-ethylhexyl alcohol, often in the presence of an acid catalyst. nih.gov Modeling this reaction pathway allows researchers to simulate various conditions to maximize yield and purity while minimizing energy consumption and by-product formation.

Reaction pathway modeling for synthesis optimization involves the use of kinetic and thermodynamic models to understand the reaction mechanism. For analogous diester plasticizers, such as bis(2-ethylhexyl) terephthalate, research has demonstrated the utility of optimizing parameters like temperature, molar ratio of reactants, and catalyst type and concentration. researchgate.netmdpi.com For instance, in the synthesis of a similar compound, bis(2-ethylhexyl) adipate (B1204190) (DEHA), optimal conditions were identified using an enzymatic catalyst, which included a specific temperature of 50°C and a molar ratio of 1:2.5 (adipic acid to 2-ethylhexanol) under a vacuum. acs.org Applying these modeling principles to this compound synthesis would involve simulating how changes in these variables affect the reaction rate and equilibrium position, thereby predicting the optimal conditions for industrial-scale production.

The table below summarizes optimized synthesis parameters for analogous diester compounds, illustrating the types of variables that are critical in reaction pathway modeling for this compound.

ParameterOptimized Value for Analogous Diester SynthesisSignificance in Modeling
Temperature70 - 120°CAffects reaction kinetics and potential side reactions.
Reactant Molar Ratio (Acid:Alcohol)1:1.5 to 1:8Drives the reaction equilibrium towards product formation. researchgate.netresearchgate.net
Catalyst Concentration0.6 wt.% to 50 mol %Influences reaction rate and can affect selectivity. mdpi.comresearchgate.net
Reaction Time< 30 minutes to 14 hoursDetermines the extent of conversion and process efficiency. researchgate.netacs.orgresearchgate.net

Beyond synthesis, computational models are crucial for predicting the environmental fate of this compound by modeling its degradation pathways. These models can simulate abiotic degradation processes, such as hydrolysis and photolysis, and biotic degradation by microorganisms. By understanding the key molecular events and intermediate products, researchers can assess its persistence and potential impact on ecosystems. While specific degradation models for this compound are an emerging area of research, studies on related phthalate (B1215562) plasticizers like bis(2-ethylhexyl) phthalate (DEHP) provide a framework for how these predictions can be structured, focusing on the cleavage of ester bonds as the primary degradation step. researchgate.net

Biosensor Development for Targeted Detection of this compound

The development of sensitive and selective biosensors for the detection of plasticizers is a significant area of analytical research, driven by the need to monitor their presence in environmental and food samples. While biosensors specifically designed for this compound are not yet widely reported, the methodologies developed for other prevalent plasticizers, particularly bis(2-ethylhexyl) phthalate (DEHP), provide a clear blueprint for future innovations.

A promising approach is the use of aptasensors, which employ aptamers—short, single-stranded DNA or RNA molecules—as biological recognition elements. These aptamers can be engineered to bind to a specific target molecule with high affinity and selectivity. For example, a surface-enhanced Raman spectroscopy (SERS)-based aptasensor has been successfully developed for DEHP detection. nih.gov In this system, a DEHP-specific aptamer is immobilized on magnetic particles. In the presence of DEHP, it competes with a SERS-active reporter, allowing for quantitative measurement. nih.gov This methodology could be directly adapted for this compound by generating a specific aptamer that recognizes its unique molecular structure.

Another advanced technique is photoelectrochemical (PEC) sensing. A PEC platform for DEHP detection was constructed using a heterojunction of bismuth oxyiodide (BiOI) and zinc oxide (ZnO) nanoarrays as the transducer, with DEHP aptamers for recognition. nih.gov This sensor demonstrated high sensitivity, with the photocurrent response being proportional to the DEHP concentration. nih.gov The high performance of such systems suggests that a similar PEC sensor for this compound could be developed, offering rapid and highly sensitive detection capabilities.

The table below details the performance characteristics of biosensors developed for the analogous compound DEHP, highlighting the potential targets for this compound biosensor development.

Biosensor TypeRecognition ElementTransducerDetection Range (for DEHP)Limit of Detection (LOD) (for DEHP)
SERS-based AptasensorDEHP AptamerSilver Nanoparticles on Magnetic Particles0.008 to 182 nM8 pM nih.gov
Photoelectrochemical (PEC) SensorDEHP AptamerBiOI/ZnO Nanoarray Heterojunction1.0 x 10⁻¹¹ to 5.0 x 10⁻⁷ mol/L3.8 x 10⁻¹² mol/L nih.gov
Liquid Crystal-based AptasensorDEHP AptamerLiquid Crystal (5CB)Not specifiedNot specified researchgate.net

The successful creation of these analytical tools for DEHP underscores the feasibility of developing targeted biosensors for this compound. The primary challenge lies in the selection and synthesis of a highly specific recognition element, such as a unique aptamer or antibody, that can distinguish this compound from other structurally similar plasticizers.

Applications and Performance Aspects of Bis 2 Ethylhexyl Azelate in Advanced Materials and Systems

Role as a Plasticizer in Polymer Science and Engineering

Bis(2-ethylhexyl) azelate is widely utilized as a plasticizer, a substance incorporated into a plastic or elastomer to enhance its flexibility, workability, and distensibility. hallstarindustrial.com It finds particular use in materials such as cellulosics, polystyrene, and various vinyl plastics. nih.govebree.com

The primary function of a plasticizer is to increase the flexibility and workability of a polymer. nih.govplasticisers.org This is achieved by reducing the glass transition temperature (Tg) of the polymer, which is the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com

There are several theories explaining the mechanism of plasticization. The lubricating theory suggests that when heated, plasticizer molecules diffuse into the polymer matrix and weaken the intermolecular forces between the polymer chains. kinampark.com These plasticizer molecules act as shields, reducing the attractive forces and preventing the formation of a rigid network, which in turn increases the flexibility and softness of the polymer. kinampark.com

The gel theory proposes that a plasticized polymer exists in an intermediate state, neither fully solid nor liquid, held together by a loose, three-dimensional network of weak secondary bonds. kinampark.com The presence of the plasticizer disrupts these bonds, allowing the polymer to flex and elongate under stress. kinampark.com

In polyvinyl chloride (PVC), which is inherently brittle, the introduction of a plasticizer like this compound disrupts the polymer's amorphous structure, allowing the long polymer chains to move more freely and imparting flexibility. europa.eu This process involves the plasticizer penetrating and swelling the PVC resin particles. europa.eu Similarly, it enhances the properties of various cellulosic polymers, including cellulose (B213188) acetate (B1210297), cellulose acetate propionate, and cellulose acetate butyrate, as well as polystyrene and other vinyl plastics. atamanchemicals.comgoogle.com

A key advantage of this compound is its ability to impart excellent low-temperature flexibility to polymers. nih.govgreenchemistryandcommerce.org This property is crucial for applications where materials are exposed to cold environments and must maintain their flexibility without becoming brittle and cracking. ebree.com The presence of this compound significantly lowers the brittle point of materials like PVC. For example, one study showed a vinyl formulation with a similar plasticizer having a brittle point of -57.5°C compared to -52.5°C for a control. google.com

The improved workability of polymers plasticized with this compound is another significant benefit. plasticisers.org A small addition of a plasticizer can improve the workability of the plastic material, while a larger addition can significantly alter its properties. plasticisers.org This enhanced workability allows for easier processing and shaping of the polymer into final products. google.com

This compound is often compared to phthalate (B1215562) plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), which have been widely used but are now facing restrictions due to health concerns. nih.gov In many performance aspects, this compound and other aliphatic dibasic acid esters offer superior properties, particularly in terms of low-temperature performance. mst.dk

Compared to adipate-based plasticizers like di(2-ethylhexyl) adipate (B1204190) (DEHA or DOA), this compound (DOZ) generally exhibits even better cold resistance. nj-chem.co.jpnj-chem.co.jp It also demonstrates good heat and weather resistance. nj-chem.co.jp When compared to sebacate (B1225510) plasticizers like di(2-ethylhexyl) sebacate (DOS), DOZ has a similar molecular weight and offers comparable capabilities, though DOS may have slightly better cold resistance and lower volatility. nj-chem.co.jpsci-hub.se

The following table provides a comparative overview of the properties of this compound (DOZ) with other common plasticizers.

PropertyThis compound (DOZ)Di(2-ethylhexyl) Adipate (DOA)Di(2-ethylhexyl) Sebacate (DOS)Di(2-ethylhexyl) Phthalate (DEHP)
Primary Function Low-temperature plasticizer nih.govLow-temperature plasticizer mst.dkLow-temperature plasticizer kinampark.comGeneral-purpose plasticizer nih.gov
Cold Resistance Excellent atamanchemicals.comnj-chem.co.jpGood sci-hub.seExcellent nj-chem.co.jpSatisfactory specialchem.com
Volatility Low atamanchemicals.comHigher than DOZ kinampark.commst.dkLower than DOZ nj-chem.co.jpLow specialchem.com
Heat Resistance Good atamanchemicals.comnj-chem.co.jpGood sci-hub.seGood sci-hub.seGood specialchem.com
Plasticizing Efficiency High atamanchemicals.comGood sci-hub.seGood sci-hub.seGood specialchem.com

Utilization as a Synthetic Lubricant Base Stock

Beyond its role as a plasticizer, this compound is also a valuable synthetic lubricant base stock. nih.govhaz-map.com Synthetic lubricants are engineered to provide superior performance under a wider range of operating conditions than conventional mineral oil-based lubricants.

This compound is used in the formulation of lubricating oils and greases. nih.gov As a diester base oil, it offers exceptional low-temperature flow properties, which is critical for lubricants used in cold climates or in applications with wide temperature variations. knowde.com It is also used in combination with other esters and additives to create lubricants with specific properties, such as extreme pressure resistance. google.com

Key performance characteristics of this compound in lubricant formulations include:

Excellent Low-Temperature Performance : It helps lubricants maintain fluidity at very low temperatures. tradeton.com

Good Lubricity : It provides effective friction reduction between moving surfaces. ukm.my

High Viscosity Index : This indicates that the viscosity of the lubricant changes minimally with temperature fluctuations. mdpi.com One source reports a viscosity index of 138 for DOZ. mdpi.com

Good Oxidative and Thermal Stability : It resists degradation at high temperatures. tradeton.com

The thermal stability and volatility of a lubricant are critical for its performance and lifespan, especially in high-temperature applications. For this compound, these properties are influenced by its molecular structure.

Volatility : Low volatility is a desirable characteristic for lubricants as it minimizes oil consumption and thickening. This compound has a high boiling point and low vapor pressure, contributing to its low volatility. atamanchemicals.comoecd.org This is an advantage over some other plasticizers and lubricant base stocks. mst.dk The relatively high molecular weight and polarity of DOZ also help to impede its migration and evaporation. mdpi.com

The following table summarizes some of the key physical properties of this compound that influence its performance as a lubricant.

PropertyValue
Molecular Weight 412.6 g/mol mdpi.com
Pour Point -62.22 °C mdpi.com
Flash Point 213 °C nj-chem.co.jp
Viscosity Index 138 mdpi.com
Boiling Point 237 °C at 5 mmHg atamanchemicals.com

Emerging Applications in Specialized Fields

This compound, a diester of azelaic acid, is finding utility in specialized fields beyond its traditional role as a plasticizer. Its unique chemical structure lends itself to applications where specific performance characteristics are required.

Role as an Emollient or Skin Conditioning Agent in Cosmetic and Personal Care Products

The use of azelaic acid esters, such as this compound, can offer advantages over using pure azelaic acid in cosmetic and dermatological products. units.it Azelaic acid itself can have low solubility and a high melting point, which can limit its application. units.it The esterification of azelaic acid with alcohols like 2-ethylhexanol creates a less polar and more oil-soluble molecule, improving its compatibility with other ingredients commonly found in cosmetic formulations. units.it This modification allows for the beneficial properties of the azelate structure to be delivered in a more cosmetically elegant and effective manner. In formulations, it imparts a glossy yet dry surface feel and excellent "hand" and drape properties. thegoodscentscompany.com

Potential Applications in Optical Sensor Technologies

An emerging and highly specialized application for this compound is in the field of optical sensor technology. biosynth.comatamanchemicals.com Research has indicated its use as a component in optical sensors designed for the detection of chloride ions. biosynth.comatamanchemicals.com While detailed mechanisms are proprietary and part of ongoing research, this application capitalizes on the specific interactions between the ester and the target analyte, leading to a measurable optical response. This suggests a potential for developing new sensing materials for environmental monitoring or biomedical diagnostics.

Elucidation of Structure-Performance Relationships in Azelate-Based Esters

The performance of azelate-based esters is intrinsically linked to their molecular structure, specifically the length of the dicarboxylic acid chain and the nature of the alcohol moieties. Azelaic acid is a nine-carbon (C9) dicarboxylic acid, which distinguishes it from other common diacids used in ester production, such as adipic acid (C6) and sebacic acid (C10). emeryoleo.comresearchgate.net

The longer C9 backbone of azelaic acid, compared to the C6 chain of adipic acid, results in a lower concentration of polar carbonyl groups relative to the nonpolar hydrocarbon portion. emeryoleo.com This increased hydrophobicity is a beneficial trait in applications like polyurethane coatings, where it can enhance water resistance. emeryoleo.com Studies comparing polyester (B1180765) polyols based on azelaic acid and adipic acid have shown that azelate polyols possess lower viscosity than adipate polyols of equivalent molecular weight. emeryoleo.com

The structure of the alcohol component also plays a critical role. The "2-ethylhexyl" portion of this compound is a branched eight-carbon chain. The branching in the alcohol part of the ester disrupts molecular packing, which is a key factor in its excellent low-temperature performance as a plasticizer. thegoodscentscompany.comresearchgate.net Esters derived from branched diols generally exhibit improved cold flow properties due to lower crystallization temperatures. researchgate.net

The relationship between the chain length of the diacid and the resulting ester's properties is a critical consideration for material design. For instance, the enzymatic degradation rate of polyesters made from azelaic acid is reportedly lower than that of polyesters based on the shorter succinic acid, but higher than those based on the longer sebacic acid. researchgate.net This highlights how the length of the aliphatic chain in azelate esters provides a balance of properties, including flexibility, low-temperature performance, and biodegradability, which can be tailored by selecting specific diacid and alcohol combinations. researchgate.netmdpi.com

Current Challenges and Future Directions in Bis 2 Ethylhexyl Azelate Research

Addressing Key Data Gaps in Toxicological and Ecotoxicological Profiles

A primary challenge in the comprehensive evaluation of Bis(2-ethylhexyl) azelate is the absence of complete toxicological and ecotoxicological data. Regulatory and scientific bodies have pointed out significant gaps that hinder a full-scale risk assessment. greenchemistryandcommerce.orgoecd.org The use of surrogate chemicals, such as bis(2-ethylhexyl) adipate (B1204190) (DEHA), which shares a 98% structural similarity, has been a temporary measure, but direct data on DOZ is crucial. greenchemistryandcommerce.org

Toxicological Endpoint Data Status for this compound (DOZ) Key Findings/Remarks
Toxicokinetics Data GapNo information is available on its absorption, distribution, metabolism, and excretion. oecd.org
Carcinogenicity Data GapNo long-term carcinogenicity studies have been performed on DOZ. greenchemistryandcommerce.orgoecd.org Surrogate data from DEHA is considered not relevant to humans. greenchemistryandcommerce.org
Endocrine Activity Data GapNo specific endocrine disruption testing has been conducted. It is not listed on major priority lists of suspected endocrine disruptors. greenchemistryandcommerce.org

A significant void in the scientific literature is the lack of information regarding the toxicokinetics of this compound. According to the OECD SIDS Initial Assessment Report, there was no available information on the absorption, distribution, metabolism, and excretion of the compound. oecd.org Understanding these processes is fundamental to predicting potential bioaccumulation, identifying target organs, and determining the nature of metabolites, which may have their own toxicological profiles. Future research must prioritize in vivo and in vitro studies to delineate the metabolic pathways and clearance rates of DOZ to accurately assess human exposure and potential health effects.

There is currently no available information from long-term studies to determine the carcinogenicity of this compound. oecd.org Assessments have relied on data from the surrogate compound bis(2-ethylhexyl) adipate (DEHA). greenchemistryandcommerce.org In studies on DEHA, an increased incidence of hepatocellular carcinomas and adenomas was observed in mice; however, these were attributed to peroxisome proliferation, a mechanism not considered relevant to human carcinogenicity by agencies like the International Agency for Research on Cancer (IARC). greenchemistryandcommerce.org Consequently, IARC classifies the surrogate DEHA as a Group 3 substance, meaning it is "not classifiable as to its carcinogenicity to humans". greenchemistryandcommerce.org Due to the absence of direct data, a data gap is assigned for the carcinogenicity of DOZ, underscoring the need for dedicated long-term bioassays in relevant animal models. greenchemistryandcommerce.orgaksci.com

The potential for this compound to act as an endocrine disruptor is another critical data gap. greenchemistryandcommerce.org Current assessments indicate that specific endocrine activity testing has not been performed for DOZ, and it is not included on priority lists of suspected endocrine-disrupting chemicals. greenchemistryandcommerce.org While some studies raise general concerns about the endocrine-disrupting potential of certain non-phthalate plasticizers, specific evidence for DOZ is lacking. acs.org Future research requires a refined assessment using validated in vitro and in vivo assays to investigate its potential interaction with hormonal pathways, such as estrogen, androgen, and thyroid receptors. Elucidating these potential mechanisms is essential for a modern and comprehensive safety evaluation.

Development of More Sustainable and Environmentally Benign Synthesis Routes

The conventional manufacturing process for this compound involves the esterification of azelaic acid with 2-ethylhexanol, typically in the presence of an acid catalyst. atamanchemicals.comnih.gov While effective, this method aligns with traditional chemical synthesis pathways that are often energy-intensive. Future research is trending towards more sustainable and environmentally benign alternatives.

Key areas of development include:

Bio-based Precursors : A significant advancement lies in the sustainable production of the raw material, azelaic acid. Green routes, including one-step ozonolysis and chemo-enzymatic synthesis from oleic acid (a derivative of vegetable oils), are being explored. mdpi.com This shift towards bio-based feedstocks can substantially reduce the carbon footprint of the entire process.

Enzymatic Synthesis : Recent studies have demonstrated the successful synthesis of DOZ through the transesterification of diethyl azelate and 2-ethylhexanol using immobilized lipase (B570770) B from Candida antarctica. mdpi.comnih.gov This biocatalytic approach offers high selectivity and operates under milder conditions, reducing energy consumption and by-product formation.

Advanced Catalysis : Research into the synthesis of other plasticizers, such as bis(2-ethylhexyl) terephthalate, has shown the potential of using inexpensive and recyclable Brønsted acidic ionic liquids as both catalysts and solvents. researchgate.netmdpi.com This methodology, which can lead to high yields and easy product separation, presents a promising avenue for greener DOZ production.

Advancements in Materials Design and Engineering Utilizing this compound

This compound is highly valued as a primary plasticizer for improving low-temperature resistance in a variety of polymers. greenchemistryandcommerce.org Its primary function is to enhance flexibility and durability, preventing materials from becoming brittle and cracking in cold environments. atamanchemicals.com Advancements in materials science are leveraging these specific properties for both conventional and novel applications.

Application Area Function/Use of this compound Polymers/Materials
Plastics and Polymers Primary low-temperature plasticizer for flexibility and crack resistance. atamanchemicals.comthegoodscentscompany.comPolyvinyl chloride (PVC), vinyl chloride-vinyl acetate (B1210297) copolymers, polystyrene, cellulosics (e.g., cellulose (B213188) nitrate, cellulose acetate butyrate). atamanchemicals.com
Synthetic Rubber Plasticizer to improve performance.Nitrile rubber, Styrene Butadiene Rubber (SBR), chloroprene (B89495) rubber. atamanchemicals.com
Lubricants Base for synthetic lubricants. nih.govIndustrial lubricants and greases. europa.eu
Specialized Applications Optical sensor in the presence of chloride ions; reagent in kinetic studies. atamanchemicals.comSensor materials, laboratory reagents.

Future directions in materials design focus on its incorporation into high-performance polymer blends and composites where low-temperature durability is paramount. Its low volatility and high plasticizing efficiency make it suitable for demanding applications such as wire and cable sheathing, specialty films, and artificial leather. atamanchemicals.com Furthermore, its use in niche areas like optical sensors suggests untapped potential in functional and smart materials. atamanchemicals.com

Comprehensive Risk Assessment Methodologies Incorporating New Data

The effectiveness of any risk assessment is contingent on the quality and completeness of the underlying data. For this compound, current assessments are constrained by the toxicological data gaps. greenchemistryandcommerce.orgoecd.org Future risk assessment methodologies must be designed to systematically incorporate new data as it becomes available.

A forward-looking approach to risk assessment for DOZ would involve:

Filling Data Gaps : Prioritizing the generation of data for the key missing endpoints: toxicokinetics, long-term carcinogenicity, and endocrine activity.

Reducing Surrogate Reliance : Moving away from reliance on surrogate chemicals like DEHA by using substance-specific data to reduce uncertainty.

Integrated Exposure and Hazard Modeling : Applying comprehensive risk assessment frameworks that combine consumer exposure models (such as the US EPA's Consumer Exposure Model (CEM) and RIVM's DustEx) with damage functions. researchgate.net These models provide a more quantitative evaluation by predicting indoor concentrations and linking them to potential health outcomes. researchgate.net

Parameter Sensitivity Analysis : Identifying and refining key parameters within these models, such as the material/air partition coefficient (Kma), which has been shown to be a crucial factor for accurately predicting exposure to semi-volatile organic compounds like plasticizers. researchgate.net

By integrating new, specific toxicological data into these advanced and quantitative assessment tools, a more robust and reliable risk profile for this compound can be established.

Policy and Regulatory Science Implications for this compound

The policy and regulatory landscape for this compound (DEHA), also known as dioctyl azelate (DOZ), is shaped by its use as a plasticizer and its structural similarity to other more extensively studied plasticizers. greenchemistryandcommerce.org Regulatory science, in this context, involves evaluating the available toxicological and exposure data to inform risk assessment and management decisions. A significant aspect of the regulatory evaluation of this compound is the use of surrogate data, particularly from bis(2-ethylhexyl) adipate (DEHA), due to the limited specific data available for DEHA itself. greenchemistryandcommerce.org

In the European Union, this compound is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. europa.eu As of the latest data, it is manufactured and/or imported into the European Economic Area in quantities of 100 to 1,000 tonnes per year. europa.euatamanchemicals.com The substance is used in a variety of applications, including in polymers, lubricants, and greases, by industrial, professional, and consumer users. europa.eu According to the notifications provided by companies to the European Chemicals Agency (ECHA), no hazards have been classified for this substance. atamanchemicals.com However, ECHA's public activities coordination tool (PACT) serves as a platform for public risk management activities. europa.eu

In the United States, this compound is listed on the EPA's Substance Registry Services (SRS), which tracks it under various programs and regulations. epa.gov It is also permitted for use as an inert ingredient in non-food pesticide products. atamanchemicals.com

The Organisation for Economic Co-operation and Development (OECD) has conducted a Screening Information Dataset (SIDS) initial assessment for this compound. oecd.orgepa.gov Such assessments compile available data on the physicochemical properties, environmental fate, and toxicity of high production volume (HPV) chemicals to identify those requiring further investigation. epa.gov The SIDS report noted that based on a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD TG 422), the No-Observed-Adverse-Effect-Level (NOAEL) for reproductive and developmental toxicity was determined to be 1000 mg/kg bw/day. oecd.org The OECD assessment concluded that the chemical is currently of low priority for further work due to its low hazard profile. oecd.org

Regulatory bodies in other jurisdictions, such as Canada, have taken action on the surrogate DEHA. Health Canada proposed adding DEHA to its List of Prohibited and Restricted Cosmetic Ingredients (Cosmetic Ingredient Hotlist) due to health concerns. canada.ca While exposure from food was considered safe, this action highlights the potential for regulatory scrutiny of related compounds like this compound, especially if new data emerges. canada.ca

The reliance on surrogate data presents a challenge for regulatory science. While practical for filling data gaps, it introduces uncertainty. The GreenScreen™ for Safer Chemicals assessment for this compound assigned it a Benchmark Score of U (Unspecified) because of data gaps for carcinogenicity and endocrine activity endpoints. greenchemistryandcommerce.org This underscores the need for more substance-specific data to refine risk assessments and inform policy decisions. Future research efforts may therefore be directed towards generating specific toxicological data for this compound to reduce reliance on surrogates and provide a more robust basis for its regulation.

Table of Compound Names Mentioned in the Article

Common Name/AbbreviationSystematic NameCAS Number
This compound, DOZNonanedioic acid, 1,9-bis(2-ethylhexyl) ester103-24-2
bis(2-ethylhexyl) adipate, DEHAHexanedioic acid, bis(2-ethylhexyl) ester103-23-1

Q & A

Q. What are the recommended safety protocols for handling Bis(2-ethylhexyl) azelate in laboratory settings?

Researchers must prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact and inhalation of vapors. Store in sealed containers away from oxidizers, and dispose of waste via authorized facilities . In case of spills, use absorbent materials and avoid water to prevent environmental contamination . Regular monitoring of airborne concentrations is advised for prolonged use .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Gas chromatography-mass spectrometry (GC-MS) is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Use isotope-labeled internal standards (e.g., deuterated analogs) to improve accuracy . For quantitative analysis, prepare calibration curves using certified reference materials (CRMs) in non-polar solvents like n-nonane or hexane .

Q. How can researchers design experiments to assess the acute toxicity of this compound in aquatic organisms?

Follow OECD Test Guideline 203 for fish toxicity studies, using species like Danio rerio (zebrafish). Prepare stock solutions in dimethyl sulfoxide (DMSO) and perform serial dilutions in reconstituted water. Measure endpoints such as LC₅₀ (lethal concentration) and behavioral changes over 96 hours. Include controls for solvent effects and validate results against reference toxicants .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Apply a 2³ factorial design to evaluate variables: catalyst concentration (e.g., sulfuric acid), temperature (80–120°C), and molar ratio of azelaic acid to 2-ethylhexanol (1:2–1:4). Use response surface methodology (RSM) to model yield outcomes. Prioritize interactions between temperature and catalyst concentration, as esterification efficiency is highly temperature-dependent . Validate models with triplicate runs and ANOVA analysis.

Q. What computational approaches predict the environmental fate and degradation pathways of this compound?

Use molecular dynamics (MD) simulations to estimate partition coefficients (log Kₒw) and biodegradation potential. Tools like EPI Suite or COSMOtherm can predict hydrolysis rates and metabolites. Combine with density functional theory (DFT) to identify reactive sites for oxidative degradation. Validate predictions against experimental data from soil/water microcosm studies .

Q. How should researchers resolve contradictions in toxicological data related to this compound’s reproductive toxicity?

Conduct systematic reviews to identify confounding variables (e.g., impurity profiles, solvent carriers). Use in vitro assays (e.g., OECD TG 455 for steroidogenesis disruption) to isolate mechanisms. Cross-reference findings with structural analogs (e.g., bis(2-ethylhexyl) phthalate) to infer toxicity pathways. Apply weight-of-evidence (WoE) frameworks to reconcile discrepancies between in vivo and in silico data .

Q. What methodologies are suitable for studying the long-term stability of this compound under varying storage conditions?

Design accelerated aging studies using ICH Q1A guidelines. Expose samples to temperatures (25–40°C), humidity (60–75% RH), and light (UV/visible) in climate chambers. Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) for ester bond hydrolysis and GC-MS for volatile byproducts. Compare stability against antioxidants (e.g., BHT) to extend shelf life .

Methodological Considerations

  • Theoretical Frameworks : Link studies to polymer plasticizer theory or endocrine disruption hypotheses to contextualize findings .
  • Data Validation : Use inter-laboratory comparisons and CRMs to ensure reproducibility, especially for ecotoxicological assays .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and occupational exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(2-ethylhexyl) azelate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(2-ethylhexyl) azelate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.